molecular formula C7H9BFNO3 B596174 (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid CAS No. 1259370-15-4

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B596174
CAS No.: 1259370-15-4
M. Wt: 184.961
InChI Key: YMAWRCDGUJRSMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid typically involves the reaction of 2-ethoxy-5-fluoropyridine with a boron-containing reagent under specific conditions. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production .

Mechanism of Action

The mechanism of action of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid can be compared with other boronic acids, such as:

The unique combination of ethoxy and fluorine substituents in this compound provides distinct reactivity and selectivity advantages in various synthetic applications .

Properties

IUPAC Name

(2-ethoxy-5-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAWRCDGUJRSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678192
Record name (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259370-15-4
Record name (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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